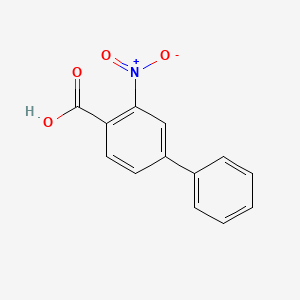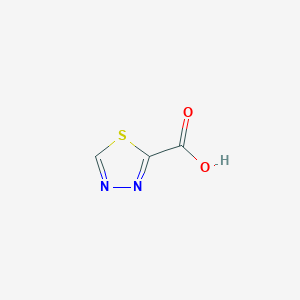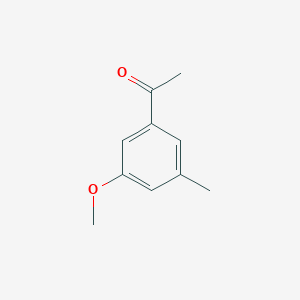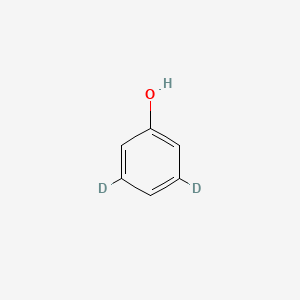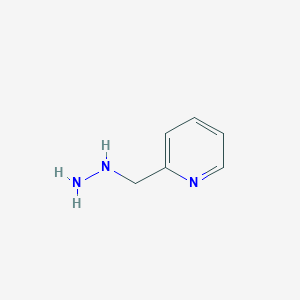
2-(Hydrazinylmethyl)pyridine
Übersicht
Beschreibung
- 2-(Hydrazinylmethyl)pyridine is a heterocyclic compound with a six-membered ring containing five carbon atoms and one nitrogen atom.
- It is used in various applications, including medicinal drugs, agrochemicals, and polymers.
- The compound’s structure resembles benzene, but one carbon-hydrogen ring set is replaced by a nitrogen atom.
Synthesis Analysis
- Several methods exist for synthesizing pyridines, including reactions based on pyridine rings, cyclization, and cycloaddition reactions.
- For example, amino-substituted 2-pyridone can be synthesized using palladium catalyst under microwave irradiation.
Molecular Structure Analysis
- 2-(Hydrazinylmethyl)pyridine hydrochloride has the molecular formula C₆H₁₀ClN₃ .
- Its average mass is 159.617 Da , and the monoisotopic mass is 159.056320 Da .
Chemical Reactions Analysis
- 2-(Hydrazinylmethyl)pyridine can participate in various reactions, including alkenylation/annulation cascades.
- It can serve as a directing group in cobalt-catalyzed C(sp²)–H bond alkenylation/annulation reactions.
Physical And Chemical Properties Analysis
- 2-(Hydrazinylmethyl)pyridine hydrochloride is a solid with a purity of 98%.
- It should be stored in a freezer under -20°C.
Wissenschaftliche Forschungsanwendungen
Application in Chemistry
- Field : Chemistry
- Summary of Application : “2-(Hydrazinylmethyl)pyridine” is used as a reagent in chemical reactions . It has been used in the preparation of pyridine derivatives .
- Methods of Application : The specific methods of application can vary depending on the reaction. In general, it is used as a reagent and combined with other chemicals under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes can vary depending on the specific reaction. In the case of pyridine derivatives, these compounds have shown a wide range of biological activities, including anti-microbial, anti-tumor, anti-inflammatory, and anti-Parkinsonism effects .
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : Derivatives of pyridine, including “2-(Hydrazinylmethyl)pyridine”, have been reported to have various therapeutic applications .
- Methods of Application : These compounds are synthesized and then tested for their biological activity. The specific methods of synthesis and testing can vary depending on the desired application .
- Results or Outcomes : Pyridine derivatives have shown a wide range of biological activities, including anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic effects .
Application in Material Science
- Field : Material Science
- Summary of Application : “2-(Hydrazinylmethyl)pyridine” can be used in the synthesis of functional materials .
- Methods of Application : The compound is used as a building block in the synthesis of these materials. The specific methods of synthesis can vary depending on the desired material .
- Results or Outcomes : The outcomes can vary depending on the specific material being synthesized .
Application in Synthesis of Pyridone Compounds
- Field : Organic Chemistry
- Summary of Application : “2-(Hydrazinylmethyl)pyridine” can be used in the synthesis of 2-pyridone compounds . These compounds have versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .
- Methods of Application : The compound is used as a building block in the synthesis of these materials. The specific methods of synthesis can vary depending on the desired material .
- Results or Outcomes : The outcomes can vary depending on the specific material being synthesized .
Application in Drug Discovery
- Field : Medicinal Chemistry
- Summary of Application : The 2-pyridone motif, which includes “2-(Hydrazinylmethyl)pyridine”, is used in drug discovery and medicinal chemistry .
- Methods of Application : These compounds are synthesized and then tested for their biological activity. The specific methods of synthesis and testing can vary depending on the desired application .
- Results or Outcomes : The outcomes can vary depending on the specific drug being developed .
Safety And Hazards
- No specific safety information is available for this compound.
Zukünftige Richtungen
- Further research could focus on developing novel pyridine analogs with enhanced anti-inflammatory activities and minimal toxicity.
I hope this analysis provides a comprehensive overview of 2-(Hydrazinylmethyl)pyridine . If you need further details or have any other requests, feel free to ask!
Eigenschaften
IUPAC Name |
pyridin-2-ylmethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-9-5-6-3-1-2-4-8-6/h1-4,9H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWXXCFPUDFKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585536 | |
| Record name | 2-(Hydrazinylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydrazinylmethyl)pyridine | |
CAS RN |
7112-37-0 | |
| Record name | 2-(Hydrazinylmethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



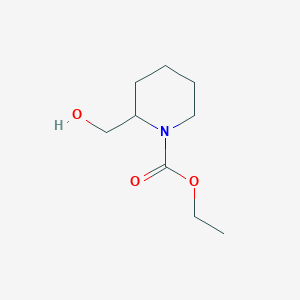

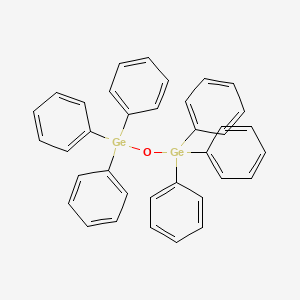
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B1602365.png)
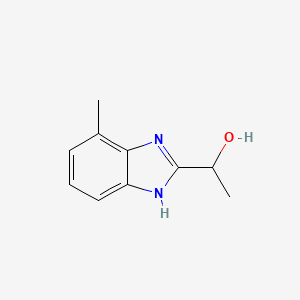
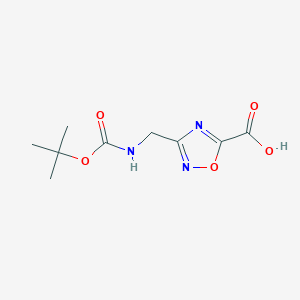
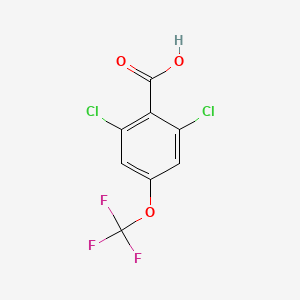

![3-[3-(Trifluoromethyl)phenyl]propanamide](/img/structure/B1602372.png)
